molecular formula C7H2ClF3N2O4 B13925832 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid

Cat. No.: B13925832
M. Wt: 270.55 g/mol
InChI Key: RPUXBHZEVJHCGR-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a picolinic acid core. The molecular formula of this compound is C7H2ClF3N2O4, and it has a molecular weight of 270.55 g/mol . The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of picolinic acid, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 6-Chloro-3-amino-5-(trifluoromethyl)picolinic acid.

    Substitution: 6-Substituted-3-nitro-5-(trifluoromethyl)picolinic acid derivatives.

Scientific Research Applications

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the chloro and nitro groups.

    3-Chloro-5-(trifluoromethyl)picolinic acid: Similar structure but lacks the nitro group.

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar structure but lacks the chloro and nitro groups.

Uniqueness

6-Chloro-3-nitro-5-(trifluoromethyl)picolinic acid is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the picolinic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H2ClF3N2O4

Molecular Weight

270.55 g/mol

IUPAC Name

6-chloro-3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H2ClF3N2O4/c8-5-2(7(9,10)11)1-3(13(16)17)4(12-5)6(14)15/h1H,(H,14,15)

InChI Key

RPUXBHZEVJHCGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

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